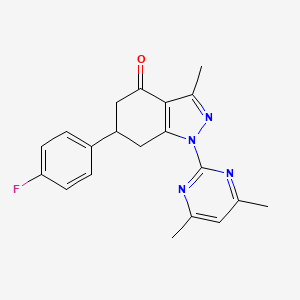
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a fluorophenyl group, and an indazole moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Construction of the Indazole Moiety: The indazole ring is formed through a cyclization reaction involving a hydrazine derivative and a ketone.
Final Assembly: The final compound is assembled by coupling the pyrimidine, fluorophenyl, and indazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.
化学反应分析
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
科学研究应用
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.
作用机制
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
相似化合物的比较
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-6-phenyl-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: This compound lacks the fluorine atom on the phenyl ring, which may affect its chemical and biological properties.
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-chlorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: The presence of a chlorine atom instead of fluorine can lead to different reactivity and biological activity.
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-methylphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: The methyl group on the phenyl ring may result in altered chemical behavior and biological effects.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its chemical stability, reactivity, and biological activity. This fluorine substitution can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c1-11-8-12(2)23-20(22-11)25-17-9-15(14-4-6-16(21)7-5-14)10-18(26)19(17)13(3)24-25/h4-8,15H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAYSGLJTDHSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CC(C3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one](/img/structure/B5041569.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5041574.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5041576.png)
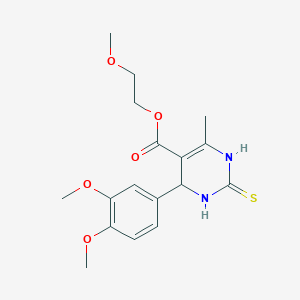
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5041582.png)
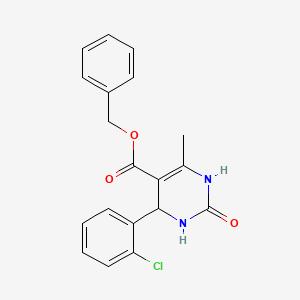
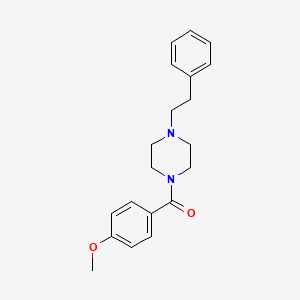
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5041593.png)
![4-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B5041603.png)
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5041642.png)
![[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B5041650.png)
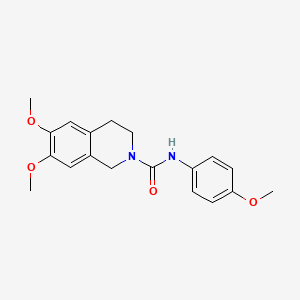
![(E)-3-(furan-2-yl)-N-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]butyl]prop-2-enamide](/img/structure/B5041656.png)
